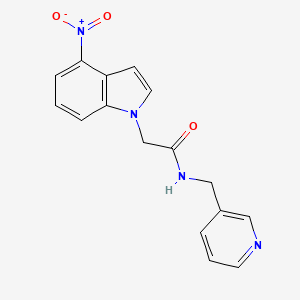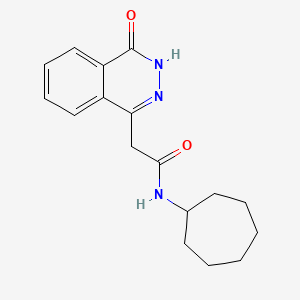![molecular formula C19H23BrN2O3 B10996302 [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10996302.png)
[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: , also known as 5-(5-bromo-1H-indol-1-yl)pentan-1-ol , is a compound with the following chemical formula:
- It contains an indole ring, which is a significant heterocyclic system found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties.
- The compound’s structure includes a cyclohexyl group and an acetic acid moiety, making it an intriguing target for synthesis and study .
C12H10BrNO3
.Preparation Methods
- One synthetic route involves the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This process yields the tricyclic indole product.
- Industrial production methods may vary, but this compound can be synthesized through similar reactions in larger scales.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified indole derivatives, potentially with altered biological properties.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with cellular components, receptors, and enzymes.
Medicine: Assess its pharmacological effects, potential as a drug candidate, or use in drug delivery systems.
Industry: Consider applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazides, have been studied for their antiviral activity.
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[1-[[[2-(5-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23BrN2O3/c20-15-4-5-16-14(10-15)6-9-22(16)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
CQPMTUNGNYWZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10996221.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10996230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10996232.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide](/img/structure/B10996244.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10996248.png)
![Ethyl [2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10996256.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10996270.png)

![4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one](/img/structure/B10996275.png)

![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10996281.png)
![N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996290.png)

